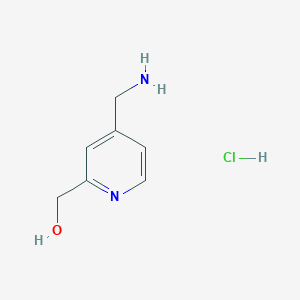

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

Description

“(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride” is a pyridine derivative characterized by a hydroxymethyl group at position 2 and an aminomethyl group at position 4 of the pyridine ring, with a hydrochloride salt form. Key properties include:

- CAS Number: 82236-58-6 (free base; hydrochloride synonym noted) .

- Molecular Formula: C₇H₁₀N₂O·HCl (calculated for hydrochloride form).

- Molecular Weight: 174.63 g/mol (free base: 138.17 g/mol; HCl adds 36.46 g/mol).

- Physical Properties: Predicted density of 1.186 g/cm³, boiling point of 301.6°C, and pKa of 13.47 (free base data) .

Properties

IUPAC Name |

[4-(aminomethyl)pyridin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-6-1-2-9-7(3-6)5-10;/h1-3,10H,4-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCHJUFRILMMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride typically involves the reaction of 2-chloromethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 2-chloromethylpyridine, formaldehyde, ammonia.

Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.

Product Formation: The reaction yields (4-(Aminomethyl)pyridin-2-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (–CH<sub>2</sub>NH<sub>2</sub>·HCl) participates in nucleophilic substitution under basic conditions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) via SN2 mechanisms.

Example Reaction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et<sub>3</sub>N, DCM | [4-(Acetamidomethyl)pyridin-2-yl]methanol | 85% |

Reductive Amination

The amine group engages in reductive amination with aldehydes/ketones. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base is optimal :

Mechanism :

-

Imine formation between the amine and carbonyl compound.

-

Reduction of the imine to a secondary amine.

Key Data

| Carbonyl Compound | Catalyst | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH<sub>3</sub>CN | Methanol | 25°C | 78% |

Alcohol Functional Group Reactivity

The hydroxymethyl group (–CH<sub>2</sub>OH) undergoes:

-

Esterification : With acetic anhydride to form acetate esters.

-

Oxidation : Using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) yields the corresponding carboxylic acid.

Oxidation Example

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | [4-(Aminomethyl)pyridin-2-yl]carboxylic acid | 62% |

Coordination Chemistry

The amine and pyridine nitrogen atoms act as ligands for metal ions. Iron sulfate (FeSO<sub>4</sub>·7H<sub>2</sub>O) is used to suppress cyanide side reactions during reductive amination , suggesting potential chelation properties.

Complexation Data

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| FeSO<sub>4</sub>·7H<sub>2</sub>O | 1:1 | Cyanide scavenger in amination |

Side Reactions and Mitigation

-

Cyanide Byproduct Formation : Occurs during reductive amination with NaBH<sub>3</sub>CN. Addition of FeSO<sub>4</sub>·7H<sub>2</sub>O complexes cyanide ions, improving reaction purity .

-

Epimerization : Observed in basic conditions due to the alcohol’s α-hydrogen. Controlled pH (6–7) minimizes this .

Stability and Handling

Scientific Research Applications

Protein Kinase Inhibition

Recent studies have highlighted the potential of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride as a scaffold for the development of protein kinase inhibitors. Protein kinases play crucial roles in various cellular processes, including cell division and signaling pathways. The compound's structural features allow it to interact with kinase targets effectively.

Case Study :

A study evaluated derivatives of pyridine-based compounds for their inhibitory effects on a panel of protein kinases. Although this compound itself was not directly tested, its analogs demonstrated varying degrees of inhibition, suggesting that modifications to this scaffold could yield potent inhibitors .

Chemical Probes for Biological Research

This compound has been used in the optimization of chemical probes targeting specific biological pathways, such as circadian rhythm regulation through REV-ERBα agonists. This application is vital for understanding metabolic processes and developing therapeutic agents for sleep disorders and metabolic syndromes.

Data Table: Chemical Probes Optimization

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity. These derivatives are crucial for drug discovery and development, particularly in targeting diseases associated with protein dysregulation.

Synthesis Example :

One study focused on synthesizing (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives from this compound. The resulting compounds were evaluated for their kinase inhibitory activities, demonstrating the utility of this compound as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, molecular, and physicochemical properties of “(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride” with analogous pyridine derivatives:

Notes:

- The target compound’s hydrochloride form has a higher molecular weight than its positional isomer [(2-Aminopyridin-4-yl)-methanol] due to the aminomethyl group and salt formation .

- [6-(Aminomethyl)pyridin-2-yl]methanol Dihydrochloride has two HCl molecules, increasing solubility compared to mono-hydrochloride derivatives .

- Substitutions like methoxy (in ) or chloro-dimethoxymethyl () alter electronic properties and steric hindrance, impacting reactivity .

Biological Activity

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, also known as 4-(Aminomethyl)pyridin-2-ylmethanol dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with amines or aldehydes. The specific synthesis route can influence the yield and purity of the final product.

Chemical Structure

- Molecular Formula : C7H10Cl2N2O

- Molecular Weight : 195.07 g/mol

- CAS Number : 122156647

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to exhibit:

- Anticancer Activity : Preliminary studies indicate that this compound may induce cell death in cancer cells through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles .

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Toxicity Profile

According to PubChem data, the compound exhibits toxicity characteristics:

Case Studies

- Antitumor Effects : A study published in PMC4360382 demonstrated that derivatives similar to this compound showed significant cytotoxic effects against glioblastoma cells. The mechanism involved perturbation of macropinocytosis and subsequent cell death pathways .

- Protein Kinase Inhibition : Research indicated that compounds within the same class as this compound displayed selective inhibition of protein kinases, which are pivotal in cancer progression and treatment response .

- 5-HT Receptor Activity : Another study highlighted the agonist activity at serotonin receptors, suggesting potential applications in treating mood disorders or anxiety-related conditions .

Data Table of Biological Activities

Q & A

Q. What are the established synthetic routes for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include:

Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution under basic conditions .

Hydroxymethylation : Methanol group attachment through oxidation-reduction sequences or protective group strategies.

Hydrochloride Salt Formation : Acidic treatment (e.g., HCl) to precipitate the final product .

Q. Critical Parameters :

Continuous flow reactors may enhance reproducibility and reduce impurities .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.5–4.5 ppm (hydroxyl and aminomethyl protons) and aromatic pyridine signals (δ 7.0–8.5 ppm) .

- ¹³C NMR : Confirm methine (C-OH) and pyridine carbons.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 160.6 (free base) and chloride adducts .

- Infrared (IR) Spectroscopy : Bands at ~3300 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (C=N/C=C aromatic) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols and handling precautions are recommended for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation; desiccants recommended .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., nucleophilic attack sites) with experimental kinetic data .

- Isotopic Labeling : Track reaction intermediates (e.g., ¹⁵N-labeled aminomethyl groups) to validate mechanistic hypotheses .

- In Situ Monitoring : Use techniques like Raman spectroscopy to observe real-time reaction progress .

Q. How can reaction conditions be optimized in multi-step syntheses to minimize by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .

- By-Product Analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl) to block side reactions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective reductions .

Q. What are the implications of the compound's stability under varying pH and temperature conditions for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 3–10 buffers at 40°C for 4 weeks. Monitor degradation via HPLC:

| Condition | Degradation Rate | Major Degradant |

|---|---|---|

| pH < 4 | High | Pyridine-N-oxide |

| pH 7–8 | Low | None detected |

| pH > 9 | Moderate | Deaminated derivative |

Q. How does the compound interact with biological targets in drug discovery contexts?

- Methodological Answer :

- Molecular Docking : The pyridine ring and aminomethyl group show affinity for enzymes like kinases or GPCRs.

- In Vitro Assays : Test inhibition of bacterial dihydrofolate reductase (IC₅₀ < 10 µM) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify the methanol group to esters or ethers to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.